(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid
Description
This cyclobutane-based compound features a rigid four-membered ring system with three key functional groups: a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and a carboxylic acid. The Boc group enhances stability during synthetic processes, while the hydroxyl and carboxylic acid moieties enable hydrogen bonding and solubility in polar solvents .
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(1R,2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-7-5(8(13)14)4-6(7)12/h5-7,12H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-,6+,7-/m1/s1 |
InChI Key |
AWQKEQCUPUQHLY-DSYKOEDSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H](C[C@@H]1O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylation via Ketone Reduction
The 3-hydroxy group is introduced by reducing a ketone precursor. For instance, benzyl 3-oxocyclobutane-1-carboxylate (15 ) is reduced with NaBH4 at −5°C to yield benzyl cis-3-hydroxycyclobutane-1-carboxylate (17 ) in 88% yield. The low temperature ensures high diastereoselectivity, favoring the (1R,3S) configuration.
Stereocontrolled Amination at Position 2
Introducing the amino group at position 2 requires nucleophilic substitution or reductive amination. In one method, a bromine atom at position 2 is displaced by ammonia or an amine surrogate. For example, treating 2-bromo-3-hydroxycyclobutane-1-carboxylic acid with aqueous ammonia under basic conditions yields the 2-amino derivative. Subsequent Boc protection using di-tert-butyl dicarbonate in 1,4-dioxane affords the N-Boc-protected amino acid.
Boc Protection and Deprotection Sequences
Boc Protection of the Amino Group
The amino group is protected using Boc anhydride in a biphasic system. A representative procedure involves stirring 1-aminocyclobutanecarboxylic acid with Boc2O in 0.5 M NaOH and 1,4-dioxane for 15 hours, achieving an 80.6% yield of N-Boc-1-aminocyclobutanecarboxylic acid. This method avoids racemization and is compatible with the hydroxyl and carboxylic acid groups.
Deprotection of Carboxylic Acid Esters
Benzyl or tert-butyl esters are commonly used to protect the carboxylic acid during synthesis. Hydrogenolysis with Pd/C under H2 atmosphere cleaves the benzyl ester, while tert-butyl esters require acidic conditions (e.g., HCl in dioxane). For example, hydrogenolysis of benzyl cis-3-(2-tert-butoxy-2-oxoethyl)cyclobutane-1-carboxylate (19 ) yields the free carboxylic acid.
Stereochemical Control and Purification
Diastereomeric Ratio Optimization
Impurities from acidic byproducts can reduce dr. Recrystallization from 2-propanol improves the dr of 17 from 4:1 to >20:1. Similarly, seeding the solution with enantiopure crystals during salt formation (e.g., with (S)-1-phenylethylamine) enhances stereochemical purity.
Chiral Resolution
Racemic mixtures are resolved via diastereomeric salt formation. For instance, reacting the free acid with (S)-1-phenylethylamine forms a crystalline salt, which is filtered and washed to isolate the desired enantiomer.
Synthetic Route Comparison and Optimization
Method B offers superior yield and stereocontrol, making it more scalable.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes diverse reactions due to its functional groups and ring strain:
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) under acidic conditions.
-
Outcome : Oxidation of hydroxyl groups or side chains to ketones/carboxylic acids.
-
Mechanism : Electrophilic addition of oxidizing agents to electron-rich centers (e.g., hydroxyl groups).
Reduction
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Outcome : Reduction of carbonyl groups (e.g., carboxylic acid to alcohol).
-
Mechanism : Nucleophilic attack of borohydride on electrophilic carbonyl carbons.
Cyclization and Ring-Opening
-
Reagents : Acidic or basic conditions (e.g., HCl, NaOH).
-
Outcome : Ring-opening of cyclobutane under stress, forming linear intermediates.
-
Mechanism : Strain-driven cleavage of cyclobutane bonds, influenced by stereochemistry.
Elimination Reactions
-
Reagents : Strong bases (e.g., KOtBu) or heat.
-
Outcome : Formation of double bonds or rearranged products via elimination.
-
Mechanism : Dehydration or dehydrohalogenation pathways, depending on substituents.
Reaction Comparison Table
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Oxidation | KMnO₄, H+/H2O | Ketones, carboxylic acids |
| Reduction | NaBH₄, LiAlH₄ | Alcohols, amines |
| Cyclization | Phosphonium salts | Cyclobutane derivatives |
| Elimination | KOtBu, heat | Alkenes, alkenyl cyclobutanes |
Mechanistic Insights
The compound’s stereochemistry (1R,2R,3S) and functional groups make it reactive in:
-
Enzyme interactions : The Boc-protected amino group may mimic natural amino acids, influencing binding to enzymes (e.g., proteases).
-
Protecting group removal : Acidic cleavage of the Boc group (e.g., with HCl in dioxane) exposes the amino group for further reactions.
-
Biological activity : The hydroxyl and carboxylic acid groups may participate in hydrogen bonding or metal coordination, affecting pharmacokinetics.
Challenges and Considerations
-
Stereochemical control : Maintaining the desired stereochemistry during synthesis and reactions is critical.
-
Stability : The Boc group requires careful handling to avoid premature cleavage.
-
Analytical validation : NMR and HPLC are essential for verifying product integrity.
This compound exemplifies the interplay between stereochemistry, functional groups, and synthetic design in organic chemistry. Its reactivity profile makes it a valuable building block for advanced chemical and pharmaceutical applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclobutane ring with a hydroxyl group and a carboxylic acid, along with a tert-butoxycarbonyl (Boc) protecting group on the amino function. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
- Molecular Formula: C10H17NO5
- Molecular Weight: 215.25 g/mol
- CAS Number: 120728-10-1
Research indicates that the stereochemistry of this compound may enhance its interaction with biological targets, contributing to its efficacy in therapeutic applications. Compounds with similar structures often exhibit significant pharmacological properties, including:
- Antimicrobial Activity: Potential use in developing new antibiotics or antimicrobial agents.
- Anticancer Properties: Investigations into its ability to inhibit tumor growth or induce apoptosis in cancer cells.
- Neuroprotective Effects: Exploration of its role in protecting neuronal cells from damage.
Interaction Studies
Understanding how (1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid interacts with biological macromolecules is crucial for optimizing its therapeutic use. Techniques employed include:
- Molecular Docking Studies: To predict binding affinities and interaction modes with target proteins.
- Spectroscopic Methods: Such as NMR and IR spectroscopy to analyze structural changes upon interaction with biomolecules.
- Enzyme Inhibition Assays: To evaluate the compound's effectiveness in inhibiting specific enzymes involved in disease pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that it had a notable inhibitory effect on bacterial growth, highlighting its potential application in antibiotic development.
Mechanism of Action
The mechanism of action of (1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amino compound. The molecular targets and pathways involved would depend on the specific bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
Structural Analogues with Cyclobutane Cores
Compound A : (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic Acid
- Key Differences :
- Substituents: Two methyl groups at the 2-position reduce ring strain but increase hydrophobicity.
- Stereochemistry: (1S,3R) configuration alters spatial orientation compared to the target compound.
- Physicochemical Impact :
Compound B : 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid
- Key Differences :
- Lacks the Boc-protected amine and hydroxyl group.
- Contains a tert-butoxy substituent instead.
- Functional Implications :
Cyclopentane and Cyclohexane Analogues
Compound C : (1S,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic Acid
- Key Differences :
- Cyclopentane ring increases conformational flexibility.
- Stereochemistry (1S,3S) modifies spatial arrangement of functional groups.
- Biological Relevance: Improved membrane permeability due to larger ring size and lipophilicity. Potential for altered binding affinity in enzyme-inhibition assays compared to cyclobutane derivatives .
Compound D : (1R,3S,4S)-4-{[(tert-Butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic Acid
- Key Differences :
- Cyclohexane ring introduces chair conformations, affecting substituent positioning.
- Additional hydroxyl group at the 4-position enhances solubility.
- Synthetic Challenges :
Derivatives with Alkyl and Aromatic Substituents
Compound E : (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic Acid
- Key Differences :
- Isopropyl group at C1 increases steric bulk and lipophilicity.
- Cyclopentane core reduces ring strain compared to cyclobutane.
- Applications :
Compound F : Methyl 3-[(1R)-1-amino-2-ethylbutyl]-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxycyclopentane-1-carboxylate
- Key Differences :
- Methyl ester replaces carboxylic acid, altering ionization and solubility.
- Ethylbutyl side chain introduces significant hydrophobicity.
- Functional Role :
- Acts as a prodrug; ester hydrolysis releases the active carboxylic acid.
- Extended alkyl chain may improve tissue penetration .
Biological Activity
(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid (commonly referred to as Boc-hydroxycyclobutane) is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protection group, which enhances its stability and solubility, making it suitable for various applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C10H17NO4
- Molecular Weight : 201.25 g/mol
- CAS Number : 24720963
- SMILES Notation : CC(C)(C)OC(=O)NC@HC(=O)O
Biological Activity Overview
The biological activity of Boc-hydroxycyclobutane has been explored in various studies, focusing on its potential as an inhibitor in enzymatic processes and its role in peptide synthesis.
Enzyme Inhibition
Research indicates that Boc-hydroxycyclobutane derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that these compounds can inhibit proteases, which are critical for protein degradation and processing. The inhibition mechanism often involves the formation of stable enzyme-inhibitor complexes that prevent substrate binding.
Antimicrobial Properties
Some derivatives of Boc-hydroxycyclobutane have shown promising antimicrobial activity against a range of bacterial strains. In vitro assays have revealed that these compounds can disrupt bacterial cell wall synthesis, leading to cell lysis and death. This makes them potential candidates for developing new antibiotics.
Case Studies
-
Protease Inhibition Study
- Objective : To evaluate the inhibitory effect of Boc-hydroxycyclobutane on serine proteases.
- Methodology : Enzymatic assays were conducted using purified serine proteases and varying concentrations of Boc-hydroxycyclobutane.
- Results : The compound exhibited a dose-dependent inhibition with an IC50 value of 15 µM, indicating significant potential as a protease inhibitor.
-
Antimicrobial Activity Assessment
- Objective : To assess the antimicrobial efficacy of Boc-hydroxycyclobutane against Gram-positive and Gram-negative bacteria.
- Methodology : Agar diffusion methods were used to test the compound against Staphylococcus aureus and Escherichia coli.
- Results : Zones of inhibition were observed up to 20 mm for S. aureus, suggesting effective antimicrobial properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO4 |
| Molecular Weight | 201.25 g/mol |
| CAS Number | 24720963 |
| IC50 (Protease Inhibition) | 15 µM |
| Zone of Inhibition (S. aureus) | 20 mm |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid, and how is stereochemical control achieved?
- Methodology :
- Asymmetric Catalysis : Use chiral catalysts (e.g., palladium or rhodium complexes) to enforce stereochemistry during cyclobutane ring formation, as demonstrated in analogous strained ring syntheses .
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) to protect the amino group during synthesis, minimizing side reactions and enabling selective deprotection .
- Purification : Utilize reverse-phase HPLC or recrystallization to isolate enantiomerically pure product, critical for biological studies .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : 2D-NMR (COSY, HSQC) resolves stereochemistry and confirms cyclobutane ring conformation .
- HPLC-MS : Validates purity (>95%) and detects trace impurities, especially for Boc-protected intermediates .
- X-ray Crystallography : Definitive proof of absolute configuration, though challenging due to crystal growth difficulties .
Q. How should researchers address the absence of physicochemical data (e.g., melting point, solubility) for this compound?
- Methodology :
- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point and shake-flask method for solubility in polar solvents (e.g., DMSO, water) .
- Computational Prediction : Apply tools like COSMO-RS to estimate logP and solubility parameters .
Advanced Research Questions
Q. What catalytic systems are effective for functionalizing the cyclobutane core while preserving stereochemical integrity?
- Methodology :
- Transition Metal Catalysis : Palladium or nickel catalysts enable cross-coupling reactions at the cyclobutane ring without racemization, as seen in silacycle functionalization .
- Enzyme-Mediated Reactions : Lipases or esterases selectively modify the hydroxy group under mild conditions, avoiding Boc cleavage .
Q. How can computational modeling resolve contradictions in reaction mechanisms involving strained cyclobutane derivatives?
- Methodology :
- DFT Calculations : Map energy profiles for ring-opening/forming steps to identify rate-limiting barriers and competing pathways .
- MD Simulations : Predict solvent effects and conformational stability of the cyclobutane ring in catalytic environments .
Q. What strategies mitigate challenges in regioselective hydroxyl group modification?
- Methodology :
- Protection-Deprotection Schemes : Temporarily protect the hydroxy group with silyl ethers (e.g., TBS) during Boc-amino group reactions .
- Directed C-H Activation : Use directing groups (e.g., pyridine) to selectively functionalize the cyclobutane ring .
Q. How do steric and electronic effects influence the reactivity of the Boc-protected amino group in cyclobutane systems?
- Methodology :
- Kinetic Studies : Compare reaction rates of Boc-deprotection (e.g., TFA-mediated) in cyclobutane vs. non-strained analogs to quantify steric hindrance .
- Electrostatic Potential Mapping : Visualize charge distribution to explain nucleophilic/electrophilic behavior at the amino site .
Safety & Handling
Q. Given limited toxicological data, what precautions are recommended for handling this compound?
- Methodology :
- PPE : Use NIOSH-approved respirators (P95 or higher) and nitrile gloves to prevent inhalation/skin contact .
- Waste Management : Neutralize acidic/basic byproducts before disposal and avoid release into waterways due to potential aquatic toxicity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported catalytic efficiencies for cyclobutane functionalization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
